5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13606020
Molecular Formula: C13H15BClF3O2
Molecular Weight: 306.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BClF3O2 |
|---|---|
| Molecular Weight | 306.52 g/mol |
| IUPAC Name | 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3 |
| Standard InChI Key | QPHSWGHVEFVMDU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure features a phenyl ring substituted with chlorine at the 5-position and a trifluoromethyl group at the 2-position, bonded to a pinacol boronate ester (Fig. 1). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, mitigating its inherent reactivity and hygroscopicity . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 306.52 g/mol | |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(F)(F)F) | |
| Purity | ≥95% |
The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity significantly influence the compound’s reactivity and interaction with biological targets .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pinacol methyl groups ( 1.0–1.3 ppm) and aromatic protons ( 7.2–7.8 ppm). The -NMR spectrum shows a characteristic triplet for the trifluoromethyl group at -63 ppm . Mass spectrometry (MS) typically displays a molecular ion peak at m/z 306.5.
Synthesis and Purification
Synthetic Routes
The synthesis involves reacting 5-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a dehydration mechanism, forming the boronate ester (Eq. 1):
Yields typically exceed 80% after 12–24 hours. Alternative methods employ microwave-assisted synthesis to reduce reaction times .
Purification Techniques
Crude product purification employs flash column chromatography using silica gel and a hexane/ethyl acetate gradient. Recrystallization from ethanol/water mixtures yields high-purity crystals (≥95%) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is a key partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromoanisole using and in dioxane/water produces biaryl derivatives in 75–90% yield . The trifluoromethyl group enhances electrophilicity, accelerating transmetallation .
Construction of Heterocycles
It facilitates the synthesis of trifluoromethyl-substituted indoles and pyridines, valuable in agrochemicals and pharmaceuticals. A 2025 study demonstrated its use in synthesizing a kinase inhibitor precursor via sequential coupling and cyclization .
Biological and Medicinal Relevance
Enzyme Inhibition
The compound’s boronate moiety acts as a transition-state analog, inhibiting proteases and kinases. In vitro assays show IC values of 1.2 µM against SARS-CoV-2 main protease, highlighting antiviral potential.
Drug Candidate Development
Its trifluoromethyl group improves pharmacokinetic properties by reducing metabolic oxidation. A 2024 patent disclosed derivatives as non-steroidal glucocorticoid receptor agonists for inflammatory diseases .
Future Directions
Ongoing research explores its utility in covalent inhibitor design and metal-organic frameworks (MOFs). Advances in flow chemistry may enable large-scale production for anticancer drug pipelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume